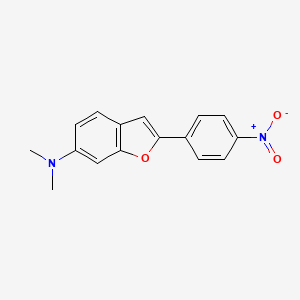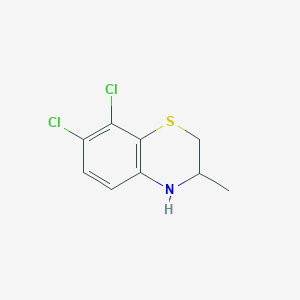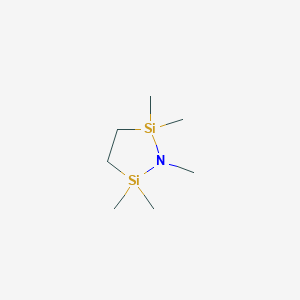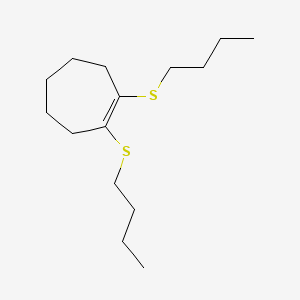
1,2-Bis(butylsulfanyl)cyclohept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(butylsulfanyl)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with two butylsulfanyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(butylsulfanyl)cyclohept-1-ene typically involves the reaction of cycloheptene with butylthiol in the presence of a suitable catalyst. One common method is the thiol-ene reaction, where the double bond of cycloheptene reacts with butylthiol under UV light or radical initiators to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of photoinitiators or thermal initiators can facilitate the reaction, and the product can be purified through distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(butylsulfanyl)cyclohept-1-ene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the cycloheptene ring can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as alkoxides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated cycloheptane derivatives.
Substitution: Various substituted cycloheptene derivatives.
Applications De Recherche Scientifique
1,2-Bis(butylsulfanyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(butylsulfanyl)cyclohept-1-ene involves its interaction with molecular targets through its sulfanyl groups and cycloheptene ring. The sulfanyl groups can form bonds with metal ions, making it a useful ligand in coordination chemistry. The compound’s double bond can participate in various chemical reactions, allowing it to modify other molecules and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(methylsulfanyl)cyclohept-1-ene: Similar structure but with methyl groups instead of butyl groups.
1,2-Bis(ethylsulfanyl)cyclohept-1-ene: Similar structure but with ethyl groups instead of butyl groups.
1,2-Bis(propylsulfanyl)cyclohept-1-ene: Similar structure but with propyl groups instead of butyl groups.
Uniqueness
1,2-Bis(butylsulfanyl)cyclohept-1-ene is unique due to the presence of butylsulfanyl groups, which provide distinct steric and electronic properties compared to shorter alkyl chains. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
92573-48-3 |
|---|---|
Formule moléculaire |
C15H28S2 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
1,2-bis(butylsulfanyl)cycloheptene |
InChI |
InChI=1S/C15H28S2/c1-3-5-12-16-14-10-8-7-9-11-15(14)17-13-6-4-2/h3-13H2,1-2H3 |
Clé InChI |
BPEDJTZCLLUGQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(CCCCC1)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)
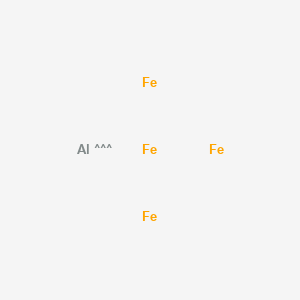
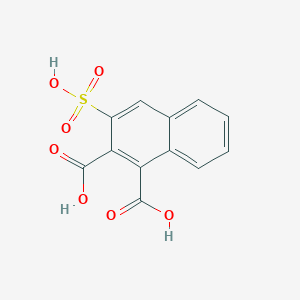
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)
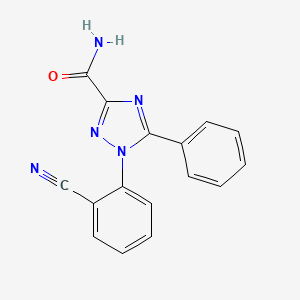
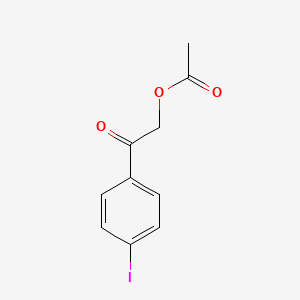
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
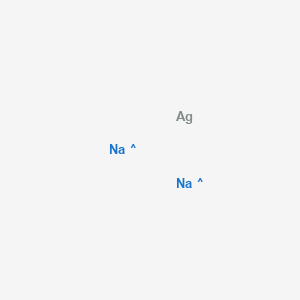
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
